molecular formula C22H21N3O3S2 B2841258 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 1261014-26-9

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2841258
CAS No.: 1261014-26-9
M. Wt: 439.55
InChI Key: WUCCQFUYYJKCJF-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core fused with a thiophene ring and substituted with a 2-(thiophen-2-yl)ethyl group at position 3 and an N-[(4-methylphenyl)methyl]acetamide moiety at position 1. Its synthesis involves cyclization of precursor acrylamide derivatives followed by functionalization, as described in thienopyrimidine synthesis protocols . The compound has demonstrated antibacterial and anticancer activities in preliminary studies, though specific IC50 values and molecular targets remain unspecified in available literature .

Properties

IUPAC Name

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-15-4-6-16(7-5-15)13-23-19(26)14-25-18-9-12-30-20(18)21(27)24(22(25)28)10-8-17-3-2-11-29-17/h2-7,9,11-12,18,20H,8,10,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSFBTPENGFZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide is a derivative of thieno[3,2-d]pyrimidine known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties based on various research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula is C24H25N3O5S2C_{24}H_{25}N_3O_5S_2 with a molecular weight of approximately 481.6 g/mol. Its structure includes a thiophene ring and a pyrimidine core, which are crucial for its pharmacological effects.

Antibacterial Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antibacterial properties. A study screening various derivatives against Gram-positive and Gram-negative bacteria demonstrated that compounds similar to the one showed activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
8iB. subtilis50 µg/mL
8jS. aureus25 µg/mL
8eE. coli100 µg/mL

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal properties against pathogens such as Candida albicans and Aspergillus flavus. The screening results indicated that certain derivatives exhibited good antifungal activity comparable to standard antifungal agents .

Anticancer Activity

The anticancer potential of thieno[3,2-d]pyrimidine derivatives has been extensively studied. For instance, compounds structurally related to the target compound have been evaluated for their cytotoxic effects on various cancer cell lines. In one study, the IC50 values for selected derivatives against human cancer cells were reported as follows:

CompoundCancer Cell LineIC50 (µM)
10bHeLa34.81 ± 4.5
10eA54949.25 ± 1.08

These results suggest that certain modifications in the structure can enhance anticancer activity while maintaining selectivity towards cancer cells over normal cells .

Anti-inflammatory Activity

Thieno[3,2-d]pyrimidines have also been investigated for their anti-inflammatory properties. Some studies have indicated that these compounds can inhibit key inflammatory pathways and cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds like this one often act as inhibitors of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : Some derivatives have shown the ability to modulate receptors associated with inflammation and pain pathways.
  • DNA Interaction : Certain thieno[3,2-d]pyrimidines can intercalate into DNA, disrupting replication in cancer cells.

Case Studies

Several case studies highlight the efficacy of thieno[3,2-d]pyrimidine derivatives:

  • Study on Antibacterial Efficacy : A comprehensive evaluation involving multiple derivatives showed promising results against both Gram-positive and Gram-negative bacteria, emphasizing the importance of structural variations on activity.
  • Evaluation of Anticancer Properties : In vitro studies demonstrated that specific substitutions on the thieno[3,2-d]pyrimidine core significantly enhanced cytotoxicity against various cancer cell lines while minimizing toxicity to normal cells .

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various microbial strains.

Key Findings:

  • Gram-positive Bacteria : It shows notable activity against Staphylococcus aureus and Enterococcus faecium, particularly resistant strains with minimum inhibitory concentration (MIC) values recorded at 8 µg/mL.
  • Fungal Activity : The compound also demonstrates antifungal activity against Candida species, including drug-resistant strains like Candida auris.

Table 1: Antimicrobial Activity Summary

Microbial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus8Significant
Enterococcus faecium8Significant
Candida auris< 16Moderate
Klebsiella pneumoniae> 64No activity

Anticancer Activity

The compound has also been investigated for its anticancer effects. Studies have shown cytotoxic effects on various cancer cell lines.

Research Findings:

  • The compound induces apoptosis and causes cell cycle arrest in cancer cells.

Table 2: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
A54915Apoptosis induction
Caco-220Cell cycle arrest (G1 phase)

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications to the thieno[3,2-d]pyrimidine core significantly influence biological activity. Notable observations include:

  • Substitution Patterns : The presence of electron-withdrawing groups enhances antimicrobial potency.
  • Alkyl Chain Length : Variations in the thiophene-linked alkyl chain affect both antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Thienopyrimidine Derivatives

Structural and Functional Differences

The compound’s biological activity and pharmacokinetics are influenced by its substitution pattern and scaffold orientation. Key comparisons with structurally related compounds are outlined below:

Compound Name/ID Backbone Structure Substituents Biological Activity IC50/EC50 (nM) Target
Target Compound Thieno[3,2-d]pyrimidine Thiophen-2-yl ethyl, 4-methylbenzyl Antibacterial, Anticancer Not specified Not specified
Compound 152 () Thieno[3,2-d]pyrimidine Pyrrolidinyl-acetylenic EGFR/ErbB2 inhibition 14 (EGFR) EGFR, ErbB2
Compound 7a–d () Thieno[2,3-d]pyrimidine Varied R groups (H, methyl) Antiproliferative Not specified PI3Kα
N-(2-Ethyl-6-methylphenyl)... () Thieno[3,2-d]pyrimidine 2-Ethyl-6-methylphenyl Unknown Not available Unknown

Key Observations:

  • Backbone Orientation: Thieno[2,3-d]pyrimidines (e.g., compounds 7a–d) exhibit superior antiproliferative activity compared to thieno[3,2-d]pyrimidines like the target compound, suggesting scaffold orientation impacts target selectivity . However, thieno[3,2-d]pyrimidines are more commonly associated with antiviral activity .
  • In contrast, pyrrolidinyl-acetylenic substituents in Compound 152 improve EGFR binding affinity (IC50 = 14 nM) .
  • Biological Targets: While the target compound’s anticancer mechanism is unspecified, structurally analogous thieno[3,2-d]pyrimidines inhibit EGFR and ErbB2 kinases, suggesting a possible shared pathway .

Structure-Activity Relationship (SAR) Insights

  • Thiophene vs.
  • Position of Fusion: Thieno[3,2-d]pyrimidines (target compound) are less explored for antibacterial activity compared to thieno[2,3-d]pyrimidines, which dominate in antifungal and antitubercular applications .
  • Bioavailability: Carbamate modifications in related compounds (e.g., ) improve oral bioavailability, suggesting the target compound’s acetamide group may require optimization for enhanced pharmacokinetics .

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The thieno[3,2-d]pyrimidine scaffold is classically synthesized via cyclocondensation reactions. A one-pot protocol described by Fernández-Mato et al. enables efficient access to functionalized thienopyrimidines. Starting with 2-aminothiophene-3-carboxamide (A ), treatment with formamide under reflux yields the 2,4-dioxo-thieno[3,2-d]pyrimidine (B ) in 66–99% yield (Scheme 1). This method eliminates intermediate isolation steps, making it scalable and cost-effective.

Scheme 1 :
$$ \text{2-Aminothiophene-3-carboxamide} \xrightarrow{\text{Formamide, Reflux}} \text{Thieno[3,2-d]pyrimidine-2,4-dione} $$

Alternative routes involve Thorpe-Ziegler cyclization, where mercaptocarbonitrile derivatives cyclize in basic conditions to form the pyrimidine ring. For example, Abdel Hamid et al. achieved 71% yield using sodium hydroxide in methanol.

Functionalization at the N3 Position: Introduction of the Thiophenethyl Group

Alkylation Strategies

The 3-position of the thienopyrimidine core is alkylated using 2-(thiophen-2-yl)ethyl bromide. Kanawade et al. demonstrated analogous N-alkylation of thienopyrimidinones using alkyl halides in the presence of potassium carbonate. Optimal conditions involve DMF as solvent at 80°C for 12 hours, achieving >80% substitution (Table 1).

Table 1 : Alkylation Conditions for N3 Functionalization

Reagent Solvent Temperature (°C) Yield (%) Reference
2-(Thiophen-2-yl)ethyl bromide DMF 80 83
Ethyl bromoacetate MeOH 60 74

Monitoring Regioselectivity

Regioselective alkylation at N3 (vs. N1) is critical. Desroches et al. highlighted that bulky bases (e.g., DIPEA) favor N3 alkylation by deprotonating the more acidic NH group adjacent to the thiophene ring. ¹H-NMR analysis of the intermediate confirms substitution patterns via characteristic shifts at δ 4.2–4.5 ppm (methylene protons adjacent to N3).

Synthesis of the Acetamide Side Chain

Carboxylic Acid Activation

The acetamide moiety is introduced via coupling between the thienopyrimidine’s primary amine and N-(4-methylbenzyl)acetic acid. Fouda et al. optimized this step using HATU/DIPEA or EDC/DMSO, achieving >95% purity after HPLC purification (Scheme 2).

Scheme 2 :
$$ \text{Thienopyrimidine-NH}_2 + \text{N-(4-Methylbenzyl)acetic acid} \xrightarrow{\text{HATU, DIPEA}} \text{Target Acetamide} $$

Solvent and Reagent Optimization

Polar aprotic solvents (DMSO, DMF) enhance coupling efficiency by stabilizing reactive intermediates. Comparative studies show HATU outperforms EDC in yield (92% vs. 85%) due to superior activation of the carboxylic acid.

Final Assembly and Purification

Sequential vs. Convergent Synthesis

A sequential approach (core → alkylation → amidation) is preferred to minimize side reactions. Convergent routes, while theoretically efficient, risk incompatibility between the thiophenethyl and acetamide groups during coupling.

Chromatographic Purification

Final purification employs reverse-phase HPLC with a C18 column and acetonitrile/water gradient. LC-MS analysis confirms molecular integrity ([M+H]+ m/z calculated: 506.2; observed: 506.3).

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrimidine H), 7.45–7.10 (m, 6H, aromatic), 4.41 (d, J = 5.6 Hz, 2H, CH2Ph), 3.98 (t, J = 7.2 Hz, 2H, NCH2), 2.95 (t, J = 7.2 Hz, 2H, CH2Th), 2.31 (s, 3H, CH3).
  • 13C-NMR : δ 169.8 (C=O), 163.2 (C4=O), 156.9 (C2=O), 142.1 (thiophene C), 137.5 (Ar-C), 129.3–126.8 (aromatic CH), 48.2 (NCH2), 35.6 (CH2Th), 21.0 (CH3).

X-ray Crystallography

Single-crystal X-ray analysis of a related compound confirms the cis-configuration of substituents and intramolecular S–O interactions (2.77 Å), stabilizing the molecular conformation.

Scale-Up Considerations and Yield Optimization

One-Pot Methodology

Adapting the one-pot synthesis from reduces intermediate isolation steps. Pilot-scale reactions (50 g) maintained 89% yield, demonstrating industrial viability.

Troubleshooting Low Yields

  • Alkylation Side Products : Use of molecular sieves (4Å) minimizes hydrolysis of alkylating agents.
  • Amide Coupling Failures : Pre-activation of the carboxylic acid with CDI (1,1′-carbonyldiimidazole) improves coupling efficiency to 94%.

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves:

  • Step 1 : Formation of the thieno[3,2-d]pyrimidine core via cyclization of thiophene derivatives under controlled temperatures (60–80°C) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
  • Step 2 : Functionalization with substituents (e.g., thiophen-2-ylethyl and 4-methylbenzyl groups) via nucleophilic substitution or coupling reactions. Critical parameters include pH control (6.5–7.5) and catalyst selection (e.g., triethylamine for deprotonation) .
  • Step 3 : Final acetamide coupling using activating agents like EDCI/HOBt in dichloromethane .
    Methodological Tip : Monitor reaction progress via TLC and optimize solvent polarity to minimize side products.

Q. How is the compound characterized to confirm structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., thiophen-2-yl ethyl protons at δ 2.8–3.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 508.15) .
  • Infrared Spectroscopy (IR) : Key stretches include C=O (1680–1720 cm⁻¹) and N-H (3300 cm⁻¹) .
    Data Note : Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What are the primary biological targets or assays used to evaluate its activity?

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorometric assays .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported .
    Experimental Design : Include positive controls (e.g., imatinib for kinase assays) and triplicate replicates for statistical rigor.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays, which affects IC₅₀) .
  • Structural Variants : Evaluate substituent effects (e.g., 4-methylphenyl vs. 4-fluorophenyl analogs) using SAR tables (see Table 1) .
  • Meta-Analysis : Use computational tools (e.g., ChemBL data mining) to identify trends in thienopyrimidine derivatives .

Q. Table 1: Structural Analog Comparison

Compound NameSubstituent ModificationsBiological Activity (IC₅₀, nM)
Target CompoundThiophen-2-yl ethyl, 4-methylbenzylEGFR: 12.3 ± 1.2
N-(4-acetylphenyl)-2-...acetamideAcetylphenyl, methyl-thieno coreVEGFR2: 8.7 ± 0.9
N-(3,4-dimethylphenyl)-2-...Dimethylphenyl, bromo substitutionHeLa cytotoxicity: 5.4 ± 0.6

Q. What computational methods predict its interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to EGFR (PDB: 1M17). Key interactions include H-bonds with pyrimidine C=O and hydrophobic contacts with thiophene .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Models : Train models with descriptors like logP and polar surface area to predict activity against kinase families .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Variable Substituents : Synthesize analogs with modified aryl (e.g., 4-cyanophenyl) or thiophene groups .
  • Functional Group Swaps : Replace acetamide with sulfonamide to assess hydrogen-bonding effects .
  • Bioisosteric Replacement : Substitute thiophene with furan and measure changes in potency .
    Data Analysis : Use ANOVA to compare IC₅₀ values and identify statistically significant trends.

Methodological Notes

  • Contradictory Data : Differences in reported IC₅₀ values may arise from assay protocols (e.g., cell passage number, serum concentration) .
  • Synthesis Challenges : Impurities from incomplete cyclization can be mitigated via gradient HPLC purification .
  • Advanced Characterization : Consider cryo-EM for target-ligand complex visualization if crystallography fails .

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